
2-(Mercaptomethyl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Mercaptomethyl)cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with a mercaptomethyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(mercaptomethyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors followed by functional group transformations. For instance, cyclopropanecarboxylic acid can be synthesized by the hydrolysis of cyclopropyl cyanide . The mercaptomethyl group can be introduced through thiol-ene reactions or other sulfur-based chemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize robust catalysts and optimized reaction conditions to achieve efficient synthesis.
化学反应分析
Types of Reactions: 2-(Mercaptomethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercaptomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Mercaptomethyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(mercaptomethyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The mercaptomethyl group can form covalent bonds with active site residues, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
相似化合物的比较
2-Methylcyclopropanecarboxylic acid: Similar structure but lacks the mercaptomethyl group.
Cyclopropanecarboxylic acid: The parent compound without any substituents.
2-Mercaptomethyl-thiazolidines: Compounds with similar sulfur-containing groups but different ring structures.
Uniqueness: 2-(Mercaptomethyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the mercaptomethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C5H8O2S |
|---|---|
分子量 |
132.18 g/mol |
IUPAC 名称 |
2-(sulfanylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H8O2S/c6-5(7)4-1-3(4)2-8/h3-4,8H,1-2H2,(H,6,7) |
InChI 键 |
XVQVIJYXHSGVOK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C(=O)O)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
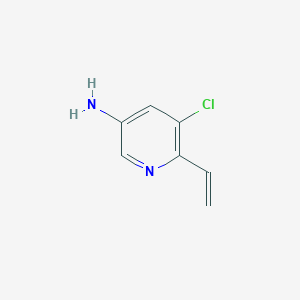
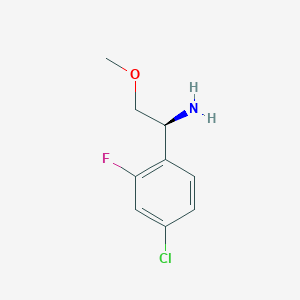

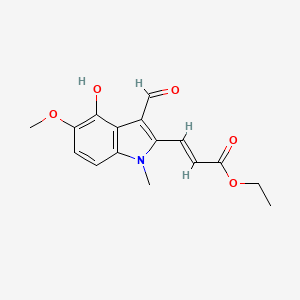
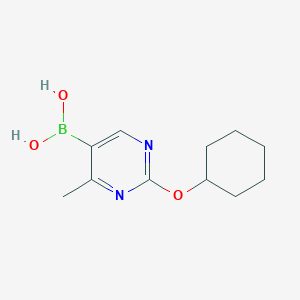
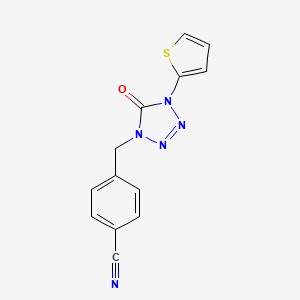

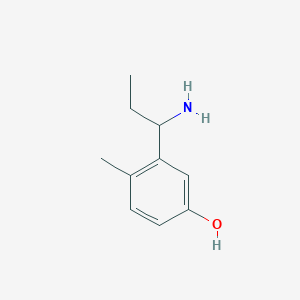

![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
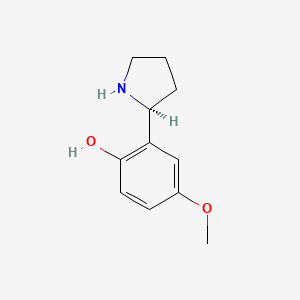
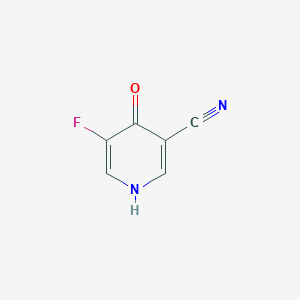
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
